molecular formula C12H21FN2O4 B14787664 Tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate

Tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate

Cat. No.: B14787664
M. Wt: 276.30 g/mol
InChI Key: LWSDFFYDPZOKIJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a fluorine atom, and a methoxy(methyl)carbamoyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent.

    Attachment of the Methoxy(methyl)carbamoyl Group: This step involves the reaction of the pyrrolidine intermediate with a methoxy(methyl)carbamoyl chloride under suitable conditions.

    Addition of the Tert-butyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.

    Substitution: The fluorine atom and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and carbamoyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4,4-difluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate
  • Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate is unique due to the presence of a single fluorine atom, which imparts distinct chemical and biological properties compared to its difluoro and non-fluorinated analogs. This uniqueness makes it a valuable compound for specific research applications.

Properties

Molecular Formula

C12H21FN2O4

Molecular Weight

276.30 g/mol

IUPAC Name

tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21FN2O4/c1-12(2,3)19-11(17)15-7-8(13)6-9(15)10(16)14(4)18-5/h8-9H,6-7H2,1-5H3

InChI Key

LWSDFFYDPZOKIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C)OC)F

Origin of Product

United States

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